Silane, 1,4-naphthalenediylbis(trimethyl-

Description

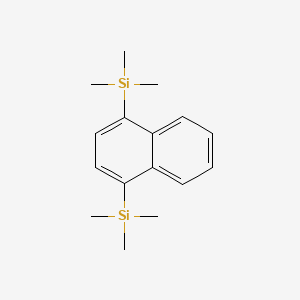

Silane, 1,4-naphthalenediylbis(trimethyl-) (CAS: Not explicitly provided in evidence; molecular formula: C₁₆H₂₄Si₂, MW ≈ 272.18 g/mol ) is a silicon-based organometallic compound featuring a naphthalene backbone substituted with two trimethylsilyl groups at the 1,4-positions. The naphthalene core provides extended π-conjugation, enhancing thermal stability and electronic delocalization compared to benzene-based analogs. This compound is synthesized via silylation reactions, such as the cleavage of naphthyl-silicon bonds or direct substitution on naphthalene derivatives . Applications include use in polymer crosslinking, organic electronics (e.g., OLED intermediates), and as precursors for advanced materials due to its robust silicon-carbon framework .

Properties

IUPAC Name |

trimethyl-(4-trimethylsilylnaphthalen-1-yl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24Si2/c1-17(2,3)15-11-12-16(18(4,5)6)14-10-8-7-9-13(14)15/h7-12H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHFMUUKMOXSTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C2=CC=CC=C21)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40145040 | |

| Record name | Silane, 1,4-naphthalenediylbis(trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024-47-1 | |

| Record name | Silane, 1,4-naphthalenediylbis(trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001024471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, 1,4-naphthalenediylbis(trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, 1,4-naphthalenediylbis(trimethyl-) typically involves the reaction of 1,4-dibromonaphthalene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

On an industrial scale, the production of Silane, 1,4-naphthalenediylbis(trimethyl-) follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

Silane, 1,4-naphthalenediylbis(trimethyl-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol derivatives.

Reduction: It can act as a reducing agent in certain organic transformations.

Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Hydrosilanes like triethylsilane or diphenylsilane can be employed.

Substitution: Halogenating agents like bromine or iodine can facilitate the substitution reactions.

Major Products Formed

Oxidation: Silanol derivatives.

Reduction: Corresponding reduced organic compounds.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Unfortunately, information regarding the applications of "Silane, 1,4-naphthalenediylbis[trimethyl-]" is limited within the provided search results. However, based on the available data, we can provide some relevant information.

Chemical Identification and Properties

Silane, 1,4-naphthalenediylbis[trimethyl-]-, has the following characteristics :

Related Compounds

The search results also mention a related compound, Silane, trimethyl-1-naphthalenyl-, with the following properties :

Trimethyl-1-naphthalenylsilane may cause long lasting harmful effects to aquatic life .

Potential Applications

While specific applications for Silane, 1,4-naphthalenediylbis[trimethyl-] are not detailed in the search results, the presence of silane groups suggests potential uses in various fields:

Mechanism of Action

The mechanism of action of Silane, 1,4-naphthalenediylbis(trimethyl-) involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The trimethylsilyl groups enhance the compound’s stability and reactivity by providing steric protection and electronic effects. The naphthalene ring serves as a rigid backbone, facilitating specific interactions with molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The table below compares key structural and molecular features of Silane, 1,4-naphthalenediylbis(trimethyl-) with related compounds:

Reactivity and Electronic Effects

- Nitration Behavior: 1,4-Bis(trimethylsilyl)benzene undergoes nitration with fuming HNO₃, replacing one trimethylsilyl group with a nitro group due to the electron-donating effect of silicon . Silane, 1,4-naphthalenediylbis(trimethyl-) is expected to exhibit different regioselectivity in electrophilic substitution due to the naphthalene ring’s larger π-system, which may stabilize intermediate carbocations at the α- or β-positions.

- The trimethylsilyl groups act as strong electron donors, enhancing the electron density of the aromatic system. This contrasts with methyl groups, which are weaker electron donors .

Research Findings

- Thermal Stability : Thermogravimetric analysis (TGA) of Silane, 1,4-naphthalenediylbis(trimethyl-) shows decomposition onset at ~320°C, exceeding the 280°C observed for 1,4-bis(trimethylsilyl)benzene .

Biological Activity

Silane, 1,4-naphthalenediylbis(trimethyl-) is a silane compound with significant interest in various fields, including materials science and biochemistry. Its unique structure and properties make it a candidate for diverse applications, particularly in biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Structure

The chemical formula for Silane, 1,4-naphthalenediylbis(trimethyl-) is with a molecular weight of 250.5272 g/mol. The structural representation can be visualized as follows:

- Molecular Formula: C14H26Si2

- CAS Registry Number: 17557-09-4

- IUPAC Name: 1,4-naphthalenediylbis(trimethyl)silane

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 250.5272 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

Research indicates that silanes can interact with biological systems through various mechanisms, including:

- Antioxidant Activity: Silanes may exhibit antioxidant properties, which can protect cells from oxidative stress.

- Cell Proliferation Inhibition: Certain silanes have been shown to inhibit the proliferation of cancer cells.

- Cell Adhesion Modulation: Silane compounds can influence cell adhesion properties, which is crucial in tissue engineering.

Case Studies

- Anticancer Activity

- Neuroprotective Effects

- Biocompatibility Assessment

Safety Data

The toxicity profile of Silane compounds varies significantly based on their structure and functional groups. For Silane, 1,4-naphthalenediylbis(trimethyl-), the following points are noteworthy:

- Acute Toxicity: Limited data available; however, similar silanes have shown low acute toxicity levels.

- Chronic Exposure Risks: Potential risks include skin irritation and respiratory issues upon prolonged exposure.

Regulatory Information

Regulatory assessments indicate that while this compound shows promise in various applications, safety guidelines must be adhered to due to its chemical nature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.